8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Overview
Description
8-Boc-2-oxo-8-azabicyclo[321]octane is a bicyclic compound that belongs to the family of tropane alkaloids It is characterized by its unique structure, which includes a nitrogen atom within a bicyclic framework
Scientific Research Applications
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane has several scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and synthetic analogs.
Biological Studies: Researchers use this compound to study the structure-activity relationships of tropane alkaloids and their derivatives.
Safety and Hazards
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future research may focus on developing more efficient and versatile synthetic methodologies for this scaffold, given its importance in the field of medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 8-Boc-2-oxo-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 8-Boc-2-oxo-8-azabicyclo[32It’s known that tropane alkaloids, which share the 8-azabicyclo[321]octane scaffold, have diverse biological activities . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Biochemical Pathways
The specific biochemical pathways affected by 8-Boc-2-oxo-8-azabicyclo[32Tropane alkaloids, which share the 8-azabicyclo[321]octane scaffold, are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
The molecular and cellular effects of 8-Boc-2-oxo-8-azabicyclo[32It’s known that tropane alkaloids, which share the 8-azabicyclo[321]octane scaffold, have diverse biological activities .
Biochemical Analysis
Biochemical Properties
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in the synthesis of tropane alkaloids, which display a wide array of biological activities . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain signaling pathways that are crucial for cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain enzymes involved in metabolic pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that the compound is relatively stable under standard laboratory conditions . It may undergo degradation over time, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have indicated that prolonged exposure to this compound can result in significant alterations in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or improving cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of biomolecules . These interactions can affect metabolic flux and alter the levels of metabolites within cells. For example, the compound has been shown to influence the activity of enzymes involved in the synthesis of tropane alkaloids, leading to changes in the levels of these bioactive compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions and cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. This process often includes steps such as cyclization and desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and use of efficient catalysts, are likely applied to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This type of reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Comparison with Similar Compounds
Similar Compounds
Tropinone: A precursor in the synthesis of tropane alkaloids, sharing a similar bicyclic structure.
Cocaine: A naturally occurring tropane alkaloid with significant pharmacological activity.
Scopolamine: Another tropane alkaloid used for its anticholinergic properties.
Uniqueness
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane is unique due to its specific structural modifications, such as the presence of a tert-butoxycarbonyl (Boc) protecting group and an oxo functional group. These modifications enhance its stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGXXUBCKFNNGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408076-39-0 | |
Record name | tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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